Fmoc-N-Me-Asp(OtBu)-OH
Overview
Description
“Fmoc-N-Me-Asp(OtBu)-OH” is an aspartic acid derivative . It is a Fmoc protected N-methyl amino acid suitable for solid phase peptide synthesis . N-methyl amino acids have been shown to improve the proteolytic stability of peptides .
Molecular Structure Analysis
The empirical formula of “this compound” is C24H27NO6 . Its molecular weight is 425.47 g/mol .Physical And Chemical Properties Analysis
“this compound” is a white to off-white powder . It has a melting point of 135-140°C . It is soluble in DMF .Scientific Research Applications
Formation of Self-Assembled Structures : Fmoc-Asp(OtBu)-OH can form self-assembled structures under different conditions such as concentration, temperature, and pH. These structures can be useful in material chemistry, bioscience, and biomedical applications (Gour et al., 2021).
Capillary Zone Electrophoresis : It has been used in capillary zone electrophoresis (CZE) for the enantioseparation of amino acids, demonstrating its utility in analytical chemistry (Wu Hong-li, 2005).
Peptide Synthesis : It helps prevent aspartimide formation in peptide synthesis, contributing to more homogenous peptide products. This is particularly important in Fmoc/tBu chemistry used for synthesizing peptides (Behrendt et al., 2015).
Synthesis of Nonnatural Amino Acids : Fmoc-Asp(OtBu)-OH is used in the synthesis of various nonnatural amino acids, which are important in combinatorial synthesis and pharmaceutical research (Hamze et al., 2003).
Solid-Phase Total Synthesis : It is utilized in the solid-phase synthesis of complex molecules, such as bacitracin A, demonstrating its role in creating potential therapeutics (Lee et al., 1996).
Efficient Synthesis of Peptides : Fmoc-Asp(OtBu)-OH aids in the efficient synthesis of peptides, particularly those containing asparagine or glutamine, which is essential in peptide-based drug development (Breipohl et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Fmoc-N-Me-Asp(OtBu)-OH is a selectively protected building block used in the synthesis of peptides . Its primary targets are the amino and carboxy functions of the peptide chain .
Mode of Action
The compound interacts with its targets through a process of condensation with an appropriate amine or alcohol . This results in the formation of branched esters and amides, and lactams and lactones containing the aspartyl unit . The α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis. By facilitating the synthesis of branched esters and amides, and lactams and lactones, it influences the structure and function of the resulting peptides .
Pharmacokinetics
Its solubility in dmf suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific peptides that it helps synthesize. These peptides can have a wide range of biological activities, depending on their structure and the presence of the aspartyl unit .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions can affect its stability and efficacy. It is recommended to store the compound below +30°C . Furthermore, the reaction conditions, such as the presence of DMF and TFA, can significantly impact its mode of action .
properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-20(22(27)28)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,27,28)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWWLVIEAOUXGW-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
152548-66-8 | |
Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-L-aspartic acid beta-t-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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